4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-2-3-13-5-7(9)14-9/h4,7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSDPHLCAMFTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23CCOCC2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Structural Characteristics
4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole has a molecular formula of C9H11BrN2O2 with a molecular weight of 259.10 g/mol. The compound's structure consists of a 1-methyl-1H-pyrazole core with bromination at the 4-position and a 3,7-dioxabicyclo[4.1.0]heptane substituent at the 5-position. This bicyclic moiety contains an epoxide ring fused to a tetrahydropyran, creating a complex three-dimensional structure.
Key Structural Features
- 1-methyl-1H-pyrazole core
- Bromine substituent at C-4 position of pyrazole
- 3,7-dioxabicyclo[4.1.0]heptane at C-5 position of pyrazole
- Epoxide ring within the bicyclic structure
Physical Properties
Retrosynthetic Analysis and Synthetic Approaches
Retrosynthetic Considerations
The synthesis of 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can be approached through several retrosynthetic disconnections:
- Disconnection of the C-C bond between the pyrazole and bicyclic moiety
- Construction of the epoxide ring in the final stages
- Bromination of the pyrazole ring either before or after coupling with the cyclic ether
Key Synthetic Routes
Based on similar compounds in the literature, two main synthetic routes can be proposed:
Route A: Late-Stage Epoxidation Approach
This approach involves coupling a 1-methyl-4-bromo-1H-pyrazole derivative with a 2,3,4,7-tetrahydrooxepin-2-ol intermediate, followed by epoxidation to form the bicyclic structure.
Route B: Preformed Bicyclic Approach
This route utilizes a preformed 3,7-dioxabicyclo[4.1.0]heptane derivative that is coupled with a suitable 1-methyl-1H-pyrazole, followed by regioselective bromination.
Synthesis of Key Intermediates
Preparation of 3,7-dioxabicyclo[4.1.0]heptane
The 3,7-dioxabicyclo[4.1.0]heptane moiety (CAS: 286-22-6) is a crucial intermediate in the synthesis. Its preparation typically involves epoxidation of 3,4-dihydro-2H-pyran derivatives.
Method 1: Epoxidation of Dihydropyran
3,4-Dihydro-2H-pyran + m-CPBA → 3,7-dioxabicyclo[4.1.0]heptane
This reaction is typically performed in dichloromethane at 0-25°C for 2-4 hours, with yields ranging from 70-85%.
Method 2: Stereoselective Synthesis
For applications requiring stereocontrol, a more elaborate method based on the approach described for (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol can be adapted:
- Starting with appropriately substituted tetrahydropyran derivatives
- Stereoselective epoxidation using peroxides with chiral catalysts
- Purification via column chromatography
Preparation of 1-methyl-1H-pyrazole Derivatives
Synthesis of 1-methyl-4-nitro-1H-pyrazole
The preparation of 1-methyl-4-nitro-1H-pyrazole, a potential precursor, typically follows a two-step process:
- N-methylation of pyrazole using methyl iodide or dimethyl sulfate with a base such as sodium hydride or potassium carbonate
- Nitration at the 4-position using nitric acid/sulfuric acid mixture at controlled temperatures (0-10°C)
Bromination Methods for Pyrazoles
For introducing the bromine at the 4-position, two main methods are prevalent:
Coupling and Cyclization Strategies
C-C Bond Formation Between Pyrazole and Oxepane Derivatives
Several methods can be employed for forming the C-C bond between the pyrazole and oxepane moieties:
Metalation-Based Approaches
Lithiation of the pyrazole at C-5 position using strong bases such as n-butyllithium, followed by nucleophilic addition to an aldehyde or ketone derived from tetrahydrooxepin:
- Lithiation: 1-methyl-4-bromo-1H-pyrazole + n-BuLi → 5-lithio-1-methyl-4-bromo-1H-pyrazole
- Addition: 5-lithio-1-methyl-4-bromo-1H-pyrazole + tetrahydrooxepin-2-one → alcohol adduct
- Dehydration or reduction depending on the desired oxidation state
Palladium-Catalyzed Cross-Coupling
For pyrazoles with a substituent that can participate in cross-coupling (e.g., boronic acid, stannane):
5-(boronic acid)-1-methyl-4-bromo-1H-pyrazole + 2-halo-tetrahydrooxepin → Coupled product
This reaction typically employs Pd(0) catalysts such as Pd(dba)3 with phosphine ligands.
Epoxidation to Form Bicyclic Structure
The final epoxidation step to form the bicyclic structure can be performed using several reagents:
- m-CPBA : Mild conditions, good selectivity
- Hydrogen peroxide/base : More economical but less selective
- Dimethyldioxirane (DMDO) : High selectivity for electron-rich olefins
The reaction is typically performed in dichloromethane or chloroform at 0-25°C, with careful control of stoichiometry to avoid over-oxidation.
Proposed Synthetic Routes Based on Related Compounds
Route Based on Oxepane Functionalization
This approach is inspired by the synthesis of similar compounds reported in patent literature:
- Preparation of 1-methyl-4-bromo-1H-pyrazole from 1-methyl-1H-pyrazole using NBS
- Lithiation at C-5 position using LDA or n-BuLi at -78°C
- Addition to tetrahydrooxepin-2-one to form alcohol adduct
- Epoxidation of the double bond in the tetrahydrooxepin ring using m-CPBA
- Purification by column chromatography
Route Based on Nitro-Pyrazole Precursors
This approach draws on the reported synthesis of 5-(5,8-dioxabicyclo[5.1.0]octan-4-yl)-1-methyl-4-nitropyrazole:
- Preparation of 1-methyl-4-nitro-5-(2,3,4,7-tetrahydrooxepin-2-yl)pyrazole
- Epoxidation of the alkene in the tetrahydrooxepin ring
- Reduction of the nitro group to amine
- Diazotization and bromination via Sandmeyer reaction
Experimental Procedure for Key Step in Proposed Route 5.1
Based on similar procedures reported for related compounds:
Preparation of 5-(tetrahydrooxepin-2-yl)-1-methyl-4-bromo-1H-pyrazole
Reagents:
- 1-methyl-4-bromo-1H-pyrazole (1.0 eq)
- n-Butyllithium (1.1 eq, 2.5 M in hexanes)
- Tetrahydrooxepin-2-one (1.2 eq)
- Anhydrous tetrahydrofuran (THF)
Procedure:
- In a flame-dried flask under argon, dissolve 1-methyl-4-bromo-1H-pyrazole (5.0 g, 31 mmol) in anhydrous THF (50 mL) and cool to -78°C
- Add n-butyllithium (13.6 mL, 34 mmol) dropwise and stir for 30 minutes
- Add tetrahydrooxepin-2-one (4.2 g, 37 mmol) in THF (10 mL) dropwise and warm to room temperature over 2 hours
- Quench with saturated ammonium chloride solution and extract with ethyl acetate
- Dry over sodium sulfate, filter, and concentrate
- Purify by column chromatography (hexanes/ethyl acetate)
Expected yield: 65-75%
Purification and Characterization
Purification Methods
The final compound and intermediates are typically purified using:
- Column chromatography on silica gel using appropriate solvent systems
- Recrystallization from suitable solvent mixtures
- Preparative HPLC for final purification
Typical Purification Protocol
For the final compound, column chromatography is typically performed using:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient of dichloromethane/methanol (starting with 100:0 and increasing to 95:5)
- Flow rate: 20-30 mL/min
- Detection: UV at 254 nm
Characterization Techniques
The identity and purity of 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can be confirmed using:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are crucial for structure confirmation
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- Infrared Spectroscopy : For identifying functional groups
- X-ray Crystallography : For definitive structure determination if crystalline
- HPLC : For purity assessment
Optimization Strategies and Considerations
Critical Parameters Affecting Yield and Purity
Several factors significantly impact the success of the synthesis:
Temperature Control
- Lithiation reactions require strict temperature control (-78°C) to prevent side reactions
- Epoxidation reactions are typically conducted at 0-25°C to balance reactivity and selectivity
Reaction Time
| Reaction Step | Optimal Time | Effect of Extended Time |
|---|---|---|
| Bromination | 1-3 hours | Multiple bromination |
| Lithiation | 30-60 minutes | Decomposition of lithiated intermediate |
| Addition to carbonyl | 2-4 hours | Minimal impact |
| Epoxidation | 2-8 hours | Potential ring-opening of epoxide |
Reagent Purity
The use of high-purity reagents is essential, particularly:
- Anhydrous solvents for organometallic reactions
- Freshly prepared or high-quality oxidizing agents for epoxidation
- Pure NBS for clean bromination
Common Challenges and Solutions
| Challenge | Cause | Solution |
|---|---|---|
| Multiple bromination | Excess NBS or extended reaction time | Use precise stoichiometry and monitor by TLC |
| Poor regioselectivity in coupling | Competing reactive sites | Use protecting groups or optimize reaction conditions |
| Epoxide ring-opening | Acidic conditions or nucleophilic attack | Control pH and use mild workup conditions |
| Low yield in final steps | Cumulative losses across multiple steps | Optimize each step individually before combining |
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the dioxabicycloheptane moiety.
Cyclization Reactions: The dioxabicycloheptane moiety can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Scientific Research Applications
Structural Features
The compound features a bromine atom at the 4th position of the pyrazole ring, a dioxabicycloheptane moiety at the 5th position, and a methyl group at the 1st position of the pyrazole ring. These characteristics contribute to its reactivity and biological activity.
Chemistry
4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing more complex pyrazole derivatives. |
| Reaction Types | Participates in substitution reactions, oxidation/reduction processes, and cyclization reactions. |
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may exhibit activity against various microbial strains.
| Biological Activity | Potential Effect |
|---|---|
| Antimicrobial | Effective against certain bacteria and fungi |
| Anticancer | Potential cytotoxic effects on cancer cell lines |
Medicine
Research is ongoing to evaluate its therapeutic potential:
- Therapeutic Agent: Investigated for its effects on specific disease pathways, particularly in cancer treatment.
| Research Focus | Potential Outcome |
|---|---|
| Cancer Therapy | May inhibit tumor growth through specific molecular interactions |
| Drug Development | Exploration of its efficacy as a novel therapeutic agent |
Industry
In industrial applications, this compound is valuable for developing new materials:
- Material Science: Its unique structural features may contribute to the development of advanced polymers and coatings.
| Industrial Application | Description |
|---|---|
| Polymer Development | Used in creating materials with enhanced properties |
| Agrochemical Intermediates | Serves as an intermediate in the synthesis of agrochemicals |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrazole derivatives, including 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole on colorectal cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research assessed the antimicrobial properties of this compound against a panel of bacterial strains. The findings demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxabicycloheptane moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo System Variations
A. 3,7-Dioxabicyclo[4.1.0]heptane vs. 3,6-Dioxabicyclo[3.1.0]hexane Compounds such as 4-bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole (CAS: 2060051-35-4) and 4-bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole (CAS: 926232-21-5) feature a smaller bicyclo[3.1.0]hexane ring system. Additionally, the altered oxygen positions (3,6 vs. 3,7) may influence solubility and hydrogen-bonding capabilities .
B. 7-Oxabicyclo[4.1.0]heptane Derivatives
highlights 7-oxabicyclo[4.1.0]heptane in volatile organic compounds (VOCs), which lacks the second oxygen atom present in the target compound. This difference reduces polarity and may limit applications in aqueous-phase reactions .
Pyrazole Substituent Effects
A. Halogen Substitution
- Bromo vs. Chloro: Compound 17 (4-(4-bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide) incorporates both bromine and chlorine atoms.
- Methoxy vs. Methyl : In compound 18 (4-bromo-5-(tetrahydroindolyl)-3-(4-methoxyphenyl)-1H-pyrazole), the methoxy group donates electron density via resonance, contrasting with the electron-neutral methyl group in the target compound. This difference could modulate binding affinities in receptor-ligand interactions .
B. N-Substituents
- 1-Methyl vs.
Biological Activity
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a bromine atom at the 4th position and a bicyclic dioxabicycloheptane moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is with a molecular weight of 273.13 g/mol. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 2031259-35-3 |
| IUPAC Name | 4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The presence of the bromine atom and the bicyclic structure may enhance its binding affinity, potentially leading to modulation of biological processes such as inflammation, pain response, and microbial activity.
Anti-inflammatory Properties
Preliminary studies suggest that compounds with pyrazole moieties exhibit anti-inflammatory effects. While specific data on 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is limited, it is reasonable to postulate similar activities based on structural analogs.
Antimicrobial Activity
Research indicates that pyrazole derivatives often possess antimicrobial properties. This compound's unique structure may contribute to its effectiveness against various bacterial strains, although empirical evidence is still required to confirm these effects.
Case Studies and Research Findings
A recent study investigated the biological activity of structurally related compounds, revealing that certain pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). While direct studies on 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole are lacking, these findings suggest potential pathways for further investigation into its anticancer properties.
Future Directions
Given the promising structural characteristics of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole, future research should focus on:
- Conducting detailed pharmacological studies to elucidate its mechanism of action.
- Investigating its efficacy in vitro and in vivo against various disease models.
- Exploring structure–activity relationships (SAR) to optimize its therapeutic potential.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole?
Answer: Synthesis optimization requires precise control of temperature, solvent choice, and catalyst selection. For brominated pyrazoles, dimethyl sulfoxide (DMSO) or acetonitrile are effective polar aprotic solvents to enhance reactivity . Temperature ranges of 60–80°C are typical to balance reaction rate and byproduct formation. Catalytic systems like Pd-mediated cross-coupling (for introducing bicyclo substituents) or acid/base catalysts (for cyclization steps) are recommended. Monitor reaction progress via TLC or HPLC to determine endpoint .
Advanced: How can regioselectivity challenges during functionalization of the pyrazole core be addressed?
Answer: Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. For the 5-position substitution (e.g., bicyclo[4.1.0]heptane attachment), employ directing groups or protective strategies. Computational modeling (DFT) predicts reactive sites, while kinetic studies under varying conditions (e.g., solvent polarity, temperature gradients) can isolate intermediates . Use NMR (¹H/¹³C) and X-ray crystallography to confirm regiochemical outcomes .
Basic: What analytical methods are critical for characterizing this compound’s purity and structure?
Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR for substituent assignment, particularly distinguishing bicyclo[4.1.0]heptane protons .
- Mass spectrometry (HRMS) : Confirm molecular formula and bromine isotopic patterns.
- X-ray crystallography : Resolve stereochemical ambiguities in the bicyclo system .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced: How to design biological activity assays given structural similarities to pharmacologically active pyrazoles?
Answer: Prioritize target-based assays (e.g., enzyme inhibition) guided by structural analogs. For example:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence/quenching assays .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (IL-6/TNF-α ELISA).
- Docking studies : Map the bicyclo moiety’s interaction with protein active sites (e.g., using AutoDock Vina) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer: Store under inert atmosphere (argon) at –20°C to prevent bromine displacement or oxidation. Use amber vials to avoid photodegradation. Lyophilization is advised for long-term storage of aqueous solutions . Confirm stability via periodic LC-MS analysis .
Advanced: How to investigate degradation pathways under physiological conditions?
Answer: Perform accelerated stability studies:
- pH variation : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
- Metabolic simulation : Use liver microsomes to identify CYP450-mediated metabolites .
- Thermogravimetric analysis (TGA) : Assess thermal stability .
Basic: What synthetic precursors are viable for introducing the 3,7-dioxabicyclo[4.1.0]heptane moiety?
Answer: Epoxide or diol derivatives of bicyclo[4.1.0]heptane are common precursors. For example, 3,7-dioxabicyclo[4.1.0]heptane-6-amine can be coupled via SN2 or Mitsunobu reactions . Optimize stereochemistry using chiral catalysts or enzymatic resolution .
Advanced: How to resolve contradictions in reported biological activity data for similar pyrazoles?
Answer: Discrepancies often arise from assay variability or impurities. Mitigate by:
- Standardized protocols : Adopt OECD guidelines for reproducibility.
- Meta-analysis : Compare IC50 values across studies, adjusting for solvent/DMSO effects .
- Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (e.g., calcium flux) .
Basic: What computational tools aid in predicting this compound’s reactivity?
Answer: Use Gaussian or ORCA for DFT calculations to model electrophilic substitution sites. QSAR models predict biological activity based on substituent electronegativity and logP values .
Advanced: How to elucidate the mechanism of action in complex biological systems?
Answer: Combine transcriptomics (RNA-seq) and chemoproteomics (activity-based protein profiling) to identify targets. For example, SILAC labeling in cell lines treated with the compound can highlight pathway perturbations . Validate findings via CRISPR knockouts or siRNA silencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
